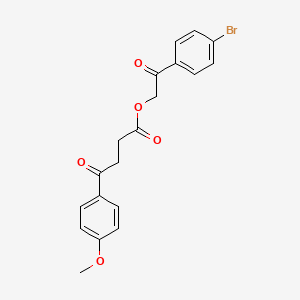![molecular formula C18H27FN2 B10886895 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10886895.png)
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further connected to an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane typically involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to these targets, potentially modulating their activity. The piperidine and azepane rings contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(4-Fluorobenzyl)piperidin-4-yl]methanamine
- 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine
- [1-(4-Fluorobenzyl)-4-piperidinyl]methanol
Uniqueness
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the azepane ring differentiates it from other similar compounds, potentially offering unique interactions with biological targets and enhanced stability.
Propriétés
Formule moléculaire |
C18H27FN2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27FN2/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21/h5-8,18H,1-4,9-15H2 |
Clé InChI |
PKGIIVXLSMUQAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886812.png)
![1-[1-(2-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10886816.png)
![ethyl 4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B10886820.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate](/img/structure/B10886824.png)
![N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B10886832.png)
methanone](/img/structure/B10886835.png)
![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B10886843.png)
![3,6-dimethyl-N-(3-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10886849.png)


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B10886863.png)


![sulfonyldibenzene-4,1-diyl bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate]](/img/structure/B10886893.png)
